molecular formula C18H33NaO3 B6594574 Sodium 2-hydroxyoleate CAS No. 1229114-68-4

Sodium 2-hydroxyoleate

Cat. No.: B6594574
CAS No.: 1229114-68-4
M. Wt: 320.4 g/mol
InChI Key: OOKRISSOAVEQFK-KVVVOXFISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-hydroxyoleate, widely known in research as 2-Hydroxyoleic Acid (2OHOA) or Minerval, is a synthetic fatty acid with significant and selective anti-tumor properties. It has been designated an orphan drug for the treatment of glioma by the European Medicines Agency due to its high efficacy and low toxicity profile . Its primary research value lies in its unique mechanism of action, which targets the plasma membrane of cancer cells. 2OHOA incorporates into the cell membrane and activates sphingomyelin synthase (SMS), leading to a restoration of sphingomyelin (SM) levels, which are characteristically low in cancer cells . This membrane lipid remodeling alters the structure and biophysical properties of the membrane, which in turn affects the location and activity of key signaling proteins involved in proliferation . These changes result in the translocation of Ras from the membrane to the cytoplasm, inhibiting the MAPK and PI3K/Akt pathways, inducing cell cycle arrest in G0/1, and promoting cell differentiation into mature glial cells . Furthermore, 2OHOA has been shown to induce endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and autophagic cell death in various human glioma cell lines, effects not observed in non-cancerous cells . Recent studies also indicate that 2OHOA can regulate the oncogenic potassium channel Kv10.1, suggesting an additional pathway through which it exerts its anti-proliferative effects . Beyond its direct anti-tumor activity, 2OHOA is investigated as a component in liposomal drug delivery systems. Its insertion into liposomal bilayers decreases lipid packing order, enhances membrane fluidity, and significantly increases the incorporation capacity for other hydrophobic anti-cancer drugs, enabling a promising co-delivery strategy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

sodium;(Z)-2-hydroxyoctadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21;/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21);/q;+1/p-1/b10-9-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKRISSOAVEQFK-KVVVOXFISA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC(C(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229114-68-4
Record name Sodium 2-hydroxyoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229114684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM IDROXIOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0O588YY4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

α-Hydroxylation via Lithium Diisopropylamide (LDA)

The most widely reported method involves deprotonating oleic acid using a strong base, followed by hydroxylation. As detailed in a study by Imperio et al., oleic acid is treated with lithium diisopropylamide (LDA) and N,N′-dimethylpropyleneurea (DMPU) to generate a dianion intermediate. Subsequent reaction with molecular oxygen introduces a hydroxyl group at the α-position, yielding 2-hydroxyoleic acid (Figure 1). This method achieves high regioselectivity, with yields exceeding 80% under optimized conditions.

Key Reaction Parameters

  • Base : LDA/DMPU system

  • Temperature : −78°C (dry ice/acetone bath)

  • Oxidizing Agent : O₂ gas

  • Solvent : Tetrahydrofuran (THF)

The reaction’s success hinges on rigorous exclusion of moisture and controlled oxygen flow to prevent over-oxidation.

Alternative Pathways: Esterification and Hydrolysis

In industrial contexts, methyl 2-hydroxyoleate serves as an intermediate. Patents describe oleic acid esterification with methanol under acidic catalysis, followed by α-hydroxylation using boron trifluoride (BF₃) and hydrogen peroxide (H₂O₂). The resulting methyl ester is hydrolyzed back to 2-hydroxyoleic acid using sodium hydroxide (NaOH):

Methyl 2-hydroxyoleate+NaOH2-Hydroxyoleic acid+MeOH\text{Methyl 2-hydroxyoleate} + \text{NaOH} \rightarrow \text{2-Hydroxyoleic acid} + \text{MeOH}

This two-step approach avoids cryogenic conditions but requires careful pH control during hydrolysis to prevent decarboxylation.

Neutralization to this compound

Conversion of 2-hydroxyoleic acid to its sodium salt involves neutralization with alkaline agents. Three methods dominate the literature:

Aqueous Neutralization with Sodium Hydroxide

In laboratory settings, 2-hydroxyoleic acid is dissolved in ethanol or methanol and titrated with aqueous NaOH to pH 8–9. The reaction proceeds as:

2-OHOA+NaOHNa-2-OHOA+H₂O\text{2-OHOA} + \text{NaOH} \rightarrow \text{Na-2-OHOA} + \text{H₂O}

The mixture is stirred for 1–2 hours, followed by solvent evaporation under reduced pressure. The residue is recrystallized from ethanol/water (1:1) to yield white crystalline this compound.

Solid-State Neutralization for Industrial Production

A patent by CN108060037B outlines a scalable dry-mixing method for sodium oleate derivatives, adaptable to this compound. Key steps include:

  • Premixing : 2-Hydroxyoleic acid is blended with nonionic surfactants (e.g., fatty alcohol-polyoxyethylene ethers) at ≤50°C.

  • Alkali Addition : Solid sodium carbonate (Na₂CO₃) or bicarbonate (NaHCO₃) is added to a vertical double-helix mixer.

  • Reaction : The acid-surfactant mixture is sprayed onto the alkali under continuous stirring, achieving neutralization within 5–8 minutes.

This method eliminates solvent use, reducing energy costs and enabling large-scale production (1–10 ton batches).

Decolorization and Purification

Industrial protocols often incorporate hydrogen peroxide (15–50% w/w) to bleach colored impurities. Post-neutralization, the product is sieved through 5–8 mesh screens to remove aggregates, yielding a free-flowing powder with >95% purity.

Comparative Analysis of Synthesis Routes

The table below contrasts laboratory and industrial methods for this compound preparation:

Parameter Laboratory (LDA Method) Industrial (Dry Mixing)
Starting MaterialOleic acid2-Hydroxyoleic acid
Reaction Temperature−78°C25–50°C
BaseLDA/DMPUNa₂CO₃/NaHCO₃
SolventTHFSolvent-free
Yield80–85%90–95%
ScaleMilligram to gramKilogram to ton
PurificationColumn chromatographySieving

The LDA method offers precision for research applications, while dry mixing prioritizes cost-efficiency and scalability.

Challenges and Optimization Strategies

Regioselectivity in Hydroxylation

Competing γ- and δ-hydroxylation byproducts may form if reaction temperatures exceed −60°C. To mitigate this, recent studies recommend slower oxygen addition rates (0.5 L/min) and real-time monitoring via thin-layer chromatography (TLC).

Stability of this compound

The sodium salt is hygroscopic, necessitating storage in anhydrous environments. Patent data suggest adding desiccants like sodium aluminosilicate (zeolite 4A) during dry mixing to enhance shelf life.

Industrial Process Optimization

Example 2 of CN108060037B demonstrates that substituting 30% Na₂CO₃ with NaHCO₃ reduces foaming during neutralization, improving powder flowability. Additionally, premixing surfactants (e.g., AEO9) enhances the homogeneity of the final product.

Emerging Innovations

Self-Assembly Drug Conjugates

Recent work by PMC9312959 highlights this compound’s role in nanoparticle drug delivery. Conjugating the sodium salt with disulfide-linked anticancer agents (e.g., doxorubicin) enables pH-sensitive drug release in tumor microenvironments. This application demands ultra-pure this compound (≥99%), achievable via recrystallization from acetone.

Continuous-Flow Synthesis

Preliminary experiments describe a continuous-flow reactor for 2-hydroxyoleic acid synthesis, reducing reaction times from hours to minutes . Integrating this with inline neutralization could revolutionize large-scale sodium salt production.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxyoleate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the carboxylate moiety.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or neutral conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, often under anhydrous conditions.

    Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Sodium Chloroacetate (C₂H₃ClO₂Na)

Chemical Structure : Contains a chloro (-Cl) group at the α-position, replacing the hydroxyl group in Sodium 2-hydroxyoleate.
Hazards :

  • Severe irritant to eyes, skin, and mucous membranes. Immediate flushing with water is required for exposure .
  • No direct data on carcinogenicity or mutagenicity in the evidence. First Aid Measures:
  • Eye/Skin : 15-minute flushing with water; contaminated clothing must be removed .
  • Ingestion: Requires medical consultation .

Sodium Hydroxide (NaOH)

Chemical Structure: A simple inorganic base without the fatty acid chain or hydroxylation seen in this compound. Hazards:

  • Classified under CLP regulations (EU) as corrosive .
  • Avoid direct skin contact or aerosolization .
    Applications : Industrial cleaning and pH adjustment, differing from this compound’s hypothesized role in lipid-based systems.

Sodium Hydrosulfide (NaHS)

Chemical Structure : Releases hydrogen sulfide (H₂S), a toxic gas, upon decomposition.
Hazards :

  • High toxicity due to H₂S release; occupational exposure limits apply .
    Applications : Used in mining and wastewater treatment, contrasting with this compound’s likely biological or cosmetic uses.

Sodium Desoxycholate

Chemical Structure : A bile salt with steroid backbone, unlike the linear fatty acid structure of this compound.
Applications : Utilized as a detergent in cell lysis, sharing surfactant properties but differing in molecular architecture .

Comparative Data Table

Compound Formula CAS Number Key Hazards First Aid Measures
This compound C₁₈H₃₃O₃Na N/A Hypothesized irritant (data lacking) N/A
Sodium Chloroacetate C₂H₃ClO₂Na 3926-62-3 Severe eye/skin irritation 15-min water flush; medical consultation
Sodium Hydroxide NaOH 1310-73-2 Corrosive Avoid skin contact; use protective gear
Sodium Hydrosulfide NaHS N/A H₂S release (toxic) Ventilation; monitor H₂S levels
Sodium Desoxycholate C₂₄H₃₉NaO₄ 302-95-4 Low acute toxicity Standard lab safety protocols

Reactivity and Functional Group Analysis

  • Hydroxyl Group (this compound): Enhances hydrogen bonding and solubility in polar solvents compared to non-hydroxylated analogs like sodium oleate.
  • Sulfide Group (NaHS) : High redox reactivity, leading to hazardous gas release, unlike the stable fatty acid chain in this compound .

Biological Activity

Sodium 2-hydroxyoleate, also known as 2-hydroxyoleic acid (2OHOA), is a synthetic fatty acid derived from oleic acid that has garnered significant attention for its biological activities, particularly in cancer treatment. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Membrane-Lipid Composition Regulation : 2OHOA alters the lipid composition of cell membranes, specifically increasing sphingomyelin (SM) levels and decreasing phosphatidylethanolamine (PE) levels in glioma cells. This remodeling is crucial for restoring normal cell signaling pathways that are often disrupted in cancer cells .
  • Induction of Autophagy : The compound promotes autophagic cell death in glioma cells while sparing normal cells. This selectivity is attributed to the induction of endoplasmic reticulum (ER) stress and the activation of autophagy-related proteins such as LC3B and ATG5 .
  • Inhibition of Oncogenic Pathways : 2OHOA inhibits key signaling pathways associated with cancer progression, including the MAPK and PI3K/Akt pathways. This inhibition leads to cell cycle arrest and differentiation of glioma cells into mature glial cells .

Efficacy in Glioma Treatment

Recent studies have demonstrated the efficacy of this compound in treating gliomas, a type of brain tumor known for its poor prognosis. A notable study showed that:

  • Clinical Trials : A Phase 1/2A trial involving patients with recurrent high-grade gliomas reported a maximum tolerated dose (MTD) of 12,000 mg/day. The treatment was well-tolerated with manageable side effects, and approximately 24% of patients experienced clinical benefits .
  • Cellular Studies : In vitro studies indicated that treatment with 2OHOA led to a significant reduction in cell viability and induced apoptosis in various glioma cell lines (e.g., SF-767, U118). The compound's mechanism involved the accumulation of cells in the G2/M phase, indicating effective cell cycle arrest .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study ReferenceCell Lines TestedKey FindingsClinical Relevance
SF-767, U118Induced autophagy and ER stress; increased SM levelsPotential therapeutic agent for glioma
1321N1, SF-767Induced G2/M arrest; selective toxicity to cancer cellsSupports specificity against glioma
Human subjectsMTD established at 12,000 mg/day; 24% clinical benefit observedPromising results for recurrent high-grade gliomas

Case Studies

Several case studies highlight the potential of this compound as an innovative treatment modality:

  • Case Study A : A patient with recurrent glioblastoma treated with this compound demonstrated a complete response lasting over two years. This case underscores the compound's ability to penetrate the blood-brain barrier and exert prolonged effects on tumor regression .
  • Case Study B : Another patient exhibited significant tumor reduction after receiving this compound as part of a combination therapy with temozolomide. The synergistic effects suggest enhanced therapeutic outcomes when used alongside conventional treatments .

Q & A

Basic Research Questions

Q. What methodological steps are essential for synthesizing and characterizing sodium 2-hydroxyoleate in laboratory settings?

  • Answer : Synthesis typically involves saponification of 2-hydroxyoleic acid with sodium hydroxide under controlled pH and temperature conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm hydroxyl group positioning and fatty acid chain integrity, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Experimental protocols must adhere to reproducibility standards, including detailed documentation of reaction parameters (e.g., solvent, stoichiometry) and validation against reference spectra .

Q. How should researchers design in vitro experiments to evaluate the biological activity of this compound?

  • Answer : Critical considerations include:

  • Cell model selection : Use glioma cell lines (e.g., U87-MG) for anticancer activity studies, as demonstrated in prior research .
  • Dosage optimization : Conduct dose-response assays to identify effective concentrations without inducing cytotoxicity.
  • Controls : Include untreated cells and vehicle controls (e.g., sodium salts of structurally similar fatty acids) to isolate compound-specific effects.
  • Endpoint assays : Measure autophagy markers (LC3-II/LC3-I ratio) and differentiation indicators (e.g., GFAP expression) using Western blotting or immunofluorescence .

Q. What analytical techniques are recommended to assess this compound’s membrane interaction dynamics?

  • Answer : Employ fluorescence anisotropy to measure membrane fluidity changes, supplemented by Langmuir monolayer studies to quantify lipid packing behavior. Differential scanning calorimetry (DSC) can further characterize phase transition alterations in model membranes (e.g., phosphatidylcholine bilayers). Cross-validate results with molecular dynamics simulations to predict binding sites .

Advanced Research Questions

Q. How can conflicting findings on this compound’s anticancer mechanisms be reconciled through experimental design?

  • Answer : Discrepancies in studies (e.g., autophagy induction vs. differentiation promotion in glioma cells ) may arise from differences in cell models or exposure durations. To resolve these:

  • Comparative studies : Replicate experiments across multiple cell lines (e.g., primary glioblastoma vs. established cell lines) under standardized conditions.
  • Time-course analyses : Track temporal changes in autophagy and differentiation markers to identify mechanistic hierarchies.
  • Pathway inhibition : Use pharmacological inhibitors (e.g., chloroquine for autophagy blockade) to dissect causal relationships .

Q. What strategies address inconsistencies in this compound’s metabolic effects across animal models?

  • Answer : For example, while one study reported weight reduction in rats , others may lack similar outcomes due to variations in diet or administration routes. Mitigate this by:

  • Standardizing protocols : Use isocaloric diets and matched control groups.
  • Omics integration : Perform lipidomics/metabolomics to identify tissue-specific metabolic signatures.
  • Dose translation : Adjust rodent dosages to human-equivalent levels using body surface area scaling .

Q. How can researchers optimize this compound’s formulation for in vivo delivery while maintaining bioactivity?

  • Answer : Develop lipid-based nanoparticles (e.g., liposomes) to enhance solubility and target specificity. Characterize encapsulation efficiency via dynamic light scattering (DLS) and validate stability under physiological conditions (pH 7.4, 37°C). Compare pharmacokinetic profiles (e.g., AUC, half-life) of free vs. encapsulated forms in rodent models .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

  • Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For omics data, employ false discovery rate (FDR) correction to minimize Type I errors .

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) by:

  • Detailing synthesis steps, including solvent purity and instrument calibration.
  • Reporting characterization data (NMR chemical shifts, MS peaks) in supplementary materials.
  • Providing raw data files (e.g., .RAW for HPLC) in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-hydroxyoleate
Reactant of Route 2
Reactant of Route 2
Sodium 2-hydroxyoleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.